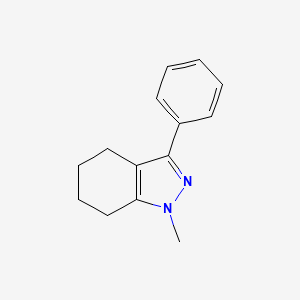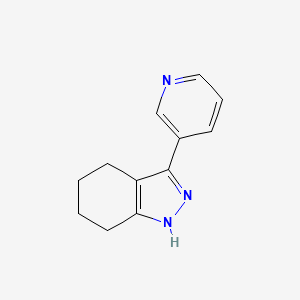![molecular formula C9H13N3O B1479896 2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙醇 CAS No. 2092706-75-5](/img/structure/B1479896.png)
2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙醇
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
科学研究应用
抗菌活性
Prasad (2021) 的一项研究涉及合成一系列新型咪唑并[1,2-a]嘧啶-6-基衍生物,表现出有希望的抗菌活性。这意味着 2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙醇在开发抗菌剂中具有潜在应用 (Prasad,2021).
杂环化合物的合成
Tsizorik 等人。(2018) 展示了乙基咪唑并[1,5-a]吡唑并[5,1-c]吡嗪-1-羧酸酯的合成,导致生成各种杂环化合物。这展示了像 2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙醇这样的化合物在合成不同杂环化合物中的化学多功能性 (Tsizorik 等人,2018).
抗肿瘤活性
Mohareb 和 Gamaan (2018) 探索了包括苯并[d]咪唑衍生物在内的各种杂环化合物的合成,具有潜在的抗肿瘤活性。这表明 2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙醇在癌症研究中具有可能的应用 (Mohareb 和 Gamaan,2018).
N-杂环稠合化合物的合成
Dzedulionytė 等人。(2022) 开发了一种合成 N-杂环稠合四氢-1,4-二氮杂酮的方法,展示了该化合物在为各种应用创建复杂分子结构方面的潜力 (Dzedulionytė 等人,2022).
吡唑衍生物的合成
Boulebd 等人的研究。(2016) 侧重于咪唑并吡喃并吖啶的合成,突出了像 2-(6-乙基-1H-咪唑并[1,2-b]吡唑-1-基)乙醇这样的化合物在创建具有潜在治疗应用的吡唑衍生物中的作用 (Boulebd 等人,2016).
作用机制
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties . They have been found to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different changes depending on the specific target and the biological activity .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that compounds containing an imidazole moiety, like 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol, may have good bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the action of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol may be influenced by the polarity of its environment.
未来方向
生化分析
Biochemical Properties
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The interactions between 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and alter the enzyme’s activity .
Cellular Effects
The effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound can inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, which can affect its efficacy . Long-term studies have indicated that prolonged exposure to 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of specific metabolites within cells . For example, the compound has been shown to inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in oxidative stress . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids .
Transport and Distribution
The transport and distribution of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . For instance, the compound can be transported into cells via specific membrane transporters, where it binds to intracellular proteins and exerts its effects . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is crucial for its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can be targeted to the mitochondria, where it influences cellular metabolism and energy production .
属性
IUPAC Name |
2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-8-7-9-11(5-6-13)3-4-12(9)10-8/h3-4,7,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDSUMIWJCKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)
![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479816.png)
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479818.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)


![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)
![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)
![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479830.png)

